molecular formula C15H20N2O5 B499024 [1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid CAS No. 1033600-03-1

[1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid

Cat. No.: B499024
CAS No.: 1033600-03-1
M. Wt: 308.33g/mol
InChI Key: RXOCYZSKLDMEMZ-UHFFFAOYSA-N
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Description

[1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a piperazine ring, a dimethoxybenzyl group, and an acetic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid typically involves multiple steps, starting from readily available precursors One common approach is the condensation of 3,5-dimethoxybenzyl chloride with piperazine, followed by oxidation to introduce the keto group

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

[1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The dimethoxybenzyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its structural features enable it to interact with specific biological targets, providing insights into biochemical pathways.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with biological targets makes it a promising compound for the development of new therapeutics.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid involves its interaction with specific molecular targets. The piperazine ring and dimethoxybenzyl group allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzyl alcohol: This compound shares the dimethoxybenzyl group but lacks the piperazine ring and acetic acid moiety.

    3,5-Dimethoxybenzoic acid: Similar in having the dimethoxybenzyl group and carboxylic acid functionality but lacks the piperazine ring.

    1-(3,4-Dimethoxybenzyl)-5-oxo-3-pyrrolidinecarboxylic acid: This compound has a similar structure but with a pyrrolidine ring instead of a piperazine ring.

Uniqueness

The uniqueness of [1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring, dimethoxybenzyl group, and acetic acid moiety allows for diverse reactivity and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[1-[(3,5-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-21-11-5-10(6-12(7-11)22-2)9-17-4-3-16-15(20)13(17)8-14(18)19/h5-7,13H,3-4,8-9H2,1-2H3,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOCYZSKLDMEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCNC(=O)C2CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388169
Record name AN-329/43074163
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033600-03-1
Record name AN-329/43074163
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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